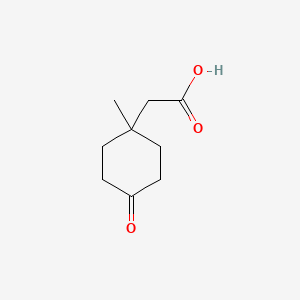

2-(1-Methyl-4-oxocyclohexyl)acetic acid

Description

2-(1-Methyl-4-oxocyclohexyl)acetic acid is a cyclohexane-derived carboxylic acid characterized by a methyl group at position 1, a ketone (oxo) group at position 4, and an acetic acid moiety attached to the cyclohexyl ring. Its molecular formula is C₉H₁₄O₃, with a calculated molecular weight of 170.21 g/mol. Structurally, the compound combines the rigidity of the cyclohexane ring with the acidity of the carboxylic acid group, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula |

C9H14O3 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

2-(1-methyl-4-oxocyclohexyl)acetic acid |

InChI |

InChI=1S/C9H14O3/c1-9(6-8(11)12)4-2-7(10)3-5-9/h2-6H2,1H3,(H,11,12) |

InChI Key |

PAWVZJFHIKCXRT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(=O)CC1)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-4-oxocyclohexyl)acetic acid typically involves the oxidation of 1-methyl-4-hydroxycyclohexaneacetic acid. One common method includes the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation of the hydroxyl group to a ketone.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the oxidation process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-4-oxocyclohexyl)acetic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the ketone group to a carboxylic acid.

Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alcohols (for esterification), amines (for amidation)

Major Products Formed

Oxidation: this compound can be further oxidized to 2-(1-Methyl-4-carboxycyclohexyl)acetic acid.

Reduction: Reduction of the ketone group yields 2-(1-Methyl-4-hydroxycyclohexyl)acetic acid.

Substitution: Esterification with methanol produces methyl 2-(1-Methyl-4-oxocyclohexyl)acetate.

Scientific Research Applications

2-(1-Methyl-4-oxocyclohexyl)acetic acid has various applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-4-oxocyclohexyl)acetic acid involves its interaction with various molecular targets. The ketone and carboxylic acid groups can form hydrogen bonds and participate in electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences and similarities between 2-(1-Methyl-4-oxocyclohexyl)acetic acid and structurally related compounds.

Table 1: Comparative Analysis of Structural Analogs

Key Findings:

Structural Complexity and Reactivity :

- The cyclohexene analog (C₁₂H₁₈O₄) exhibits higher reactivity due to its conjugated double bond, making it suitable for studies requiring electrophilic intermediates . In contrast, the saturated cyclohexyl backbone of the target compound likely enhances stability.

- The ethyl ester derivative (C₁₀H₁₆O₃) is less polar than the acetic acid analogs, favoring solubility in organic solvents. Its ester group can be hydrolyzed to yield carboxylic acids, a common strategy in prodrug design .

Biological Activity: The amino-oxoethyl derivative (C₁₀H₁₇NO₃) demonstrates neuroactive properties, highlighting how substituents on the cyclohexyl ring can modulate bioactivity . The target compound lacks this functional group, suggesting divergent applications.

Electronic and Physical Properties :

- The methoxyphenyl analog (C₁₁H₁₂O₅) introduces aromaticity, which may enhance UV detectability but reduces solubility in aqueous media compared to purely aliphatic analogs .

Synthetic Utility :

- Ethyl esters (e.g., C₁₀H₁₆O₃) are frequently employed as protected forms of carboxylic acids during multistep syntheses. The target compound’s acetic acid group could serve as a handle for further derivatization, such as amide bond formation .

Research Implications

- Pharmaceutical Development: Functionalization of the cyclohexyl ring (e.g., introducing amino or hydroxyl groups) could yield compounds with targeted bioactivity, as seen in neuroactive analogs .

- Material Science : The rigidity of the cyclohexane backbone may be exploited in designing thermally stable polymers or ligands.

- Analytical Chemistry : Differences in polarity and solubility between esters (e.g., C₁₀H₁₆O₃) and acids (e.g., C₉H₁₄O₃) can inform chromatographic separation strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.